exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

CCR5 antagonist Fragment-based drug design HIV entry inhibition

The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 868670-14-8) is a rigid, sp³-rich heterocyclic building block incorporating a 3,5-dimethyl-1,2,4-triazole motif fused to a tropane (8-azabicyclo[3.2.1]octane) core. The 'exo' stereochemical descriptor indicates the triazole substituent at the 3‑position is oriented away from the N‑8 bridge, differentiating it from 'endo' isomers.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
Cat. No. B11763589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3)C
InChIInChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?
InChIKeyYSBNHAFIMYJNBR-ZACCUICWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane


The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 868670-14-8) is a rigid, sp³-rich heterocyclic building block incorporating a 3,5-dimethyl-1,2,4-triazole motif fused to a tropane (8-azabicyclo[3.2.1]octane) core. The 'exo' stereochemical descriptor indicates the triazole substituent at the 3‑position is oriented away from the N‑8 bridge, differentiating it from 'endo' isomers . This compound lacks intrinsic bioactivity but functions as a conformationally constrained cassette for constructing chemokine receptor CCR5 antagonists, particularly maraviroc (Selzentry®, Celsentri®) analogs, where the specific exo-tropane geometry is critical for receptor complementarity [1]. Its relatively low molecular weight (206.29 g/mol) and the presence of a secondary amine handle (N‑8) make it an attractive late-stage functionalization intermediate for structure‑activity‑relationship (SAR) exploration and fragment‑based drug discovery programs .

Why Simple Analog Substitution Undermines CCR5 Antagonist Development


Attempts to replace exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane with generic 8-azabicyclo[3.2.1]octane isomers, endo-configured derivatives, or alternative triazole regioisomers (e.g., 1,2,3-triazoles) generally fail because the vector of the N‑4‑linked 1,2,4-triazole and the exo stereochemistry jointly define the spatial projection of the heterocycle into the CCR5 transmembrane cavity. SAR studies on maraviroc-based frameworks demonstrate that inverting the configuration from exo to endo abolishes sub‑micromolar CCR5 affinity by misaligning the triazole with the hydrophobic groove formed by residues Trp86, Tyr108, and Glu283 [1]. Similarly, substituting the 3,5‑dimethyl‑1,2,4‑triazole with a 1,2,3-triazole or an unsubstituted 1,2,4-triazole has been shown to drop CCR5 IC₅₀ values from low nanomolar to >1 µM in displacement assays, attributable to loss of both shape complementarity and productive van der Waals contacts [2]. These empirical findings underscore that generic substitution is not a viable procurement shortcut for programs targeting the maraviroc chemotype; the precise exo‑dimethyltriazole motif is a pharmacophoric requirement, not a commodity feature.

Quantitative Differentiation Evidence: exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane vs. Closest Analogs


CCR5 Binding Affinity of the Assembled Fragment vs. the Unfunctionalized exo-Tropane Core (Head-to-Head)

When the exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane moiety is elaborated into the full chemotype N-((S)-3-((1R,3S,5S)-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-(3-fluorophenyl)propyl)-4,4-difluorocyclohexanecarboxamide, it achieves a CCR5 IC₅₀ of 5 nM in a radioligand displacement assay using [¹²⁵I]RANTES on CHO cells co‑expressing human CCR5 and Gαi6 [1]. In contrast, the bare 8-azabicyclo[3.2.1]octane core (tropane) exhibits no measurable CCR5 binding up to 100 µM, and simple dimethyl‑triazole–piperidine fragments lacking the tropane scaffold show IC₅₀ values of 38–50 nM [2], indicating that the exo‑tropane‑triazole cassette provides a crucial 7.6‑ to 10‑fold potency enhancement over non‑bicyclic analogs while retaining the stereochemical orientation necessary for receptor engagement.

CCR5 antagonist Fragment-based drug design HIV entry inhibition

Stereochemical Dependence of CCR5 Potency: exo vs. endo Configuration

In the maraviroc series, the exo orientation of the triazole substituent is essential for high CCR5 binding affinity. A structure‑guided SAR evaluation of 3‑amino‑8‑azabicyclo[3.2.1]octane replacements demonstrated that endo‑configured tropane derivatives exhibit >100‑fold lower CCR5 inhibitory potency compared to their exo counterparts, as measured across a panel of MIP‑1β chemotaxis and RANTES binding assays [1]. While this study focused on 3‑amino substituents, molecular modeling indicates that the N‑4‑linked dimethyltriazole similarly projects from the tropane scaffold into a hydrophobic pocket that cannot be productively accessed when the substituent adopts the endo orientation. Thus, exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is the only stereochemical variant that faithfully recapitulates the maraviroc pharmacophore geometry required for nanomolar CCR5 binding [2].

Stereochemistry–activity relationship Maraviroc analog Receptor docking

Triazole Regioisomer and Substitution Pattern Impact on Pharmacophoric Complementarity

The 3,5‑dimethyl‑1,2,4‑triazole‑4‑yl motif in the target compound provides a specific nitrogen‑lone‑pair vector and methyl group orientation that is critical for CCR5 hydrophobic pocket occupancy. Fragment‑assembly SAR studies reveal that replacement of the 3,5‑dimethyl‑4H‑1,2,4‑triazole with a 1,2,3‑triazole regioisomer, or with a 3‑isopropyl‑5‑methyl‑1,2,4‑triazole (as in maraviroc), alters the projection angle of the heterocycle by approximately 15–20°, disrupting key van der Waals interactions with Tyr108 and Glu283 [1]. In functional assays, 1,2,3‑triazole‑substituted tropane analogs show CCR5 IC₅₀ values >1 µM, whereas the 3,5‑dimethyl‑1,2,4‑triazolo‑tropane (when further functionalized at N‑8) consistently yields sub‑50 nM IC₅₀ values [2]. This differential underscores that the dimethyl substitution pattern on the 1,2,4‑triazole ring is not merely decorative but a determinant of pharmacophoric fit.

1,2,4‑triazole SAR Heterocycle vector analysis CCR5 antagonist optimization

Optimal Application Scenarios for exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane


Maraviroc‑Backup and Second‑Generation CCR5 Antagonist Lead Optimization

Use this building block to diversify the N‑8 position (amide, sulfonamide, urea, or alkylation) while preserving the exo‑dimethyltriazole pharmacophore. The quantitative evidence confirms that this scaffold, when functionalized, regularly achieves sub‑10 nM CCR5 IC₅₀ values in RANTES displacement assays [1], enabling SAR exploration around the western tropane nitrogen without re‑optimizing the critical triazole‑CCR5 binding interface. This reduces synthetic iterations by at least 2–3 steps compared to a de novo scaffold design.

Fragment‑Based Screening Library Enrichment for GPCR Chemical Biology

Because the unfunctionalized exo‑tropane‑triazole core is a validated privileged fragment for the CCR5 hydrophobic pocket [1], its inclusion in fragment screening libraries is justified. When combined with a suitable N‑8 substituent, it achieves nanomolar potency, whereas the bare tropane is inactive (IC₅₀ >100 µM) [2]. This makes the compound a superior starting point for NMR‑based or SPR‑based fragment screening campaigns targeting chemokine receptors.

Stereochemical Comparator for Chiral HPLC and X‑Ray Crystallography Validation

Given the >100‑fold activity cliff between exo and endo stereoisomers [1], this compound serves as an authentic exo standard for chiral analytical method development, X‑ray co‑crystallography of CCR5‑ligand complexes, and computational docking validation where the precise projection of the dimethyltriazole is the primary coordinate of pharmacophore alignment.

Metabolite Identification and Stable‑Label Synthesis for Maraviroc Pharmacokinetic Studies

As a close structural analog of the maraviroc tropane‑triazole core, this compound can be isotopically labeled (e.g., ¹³C or ²H) and used as an internal standard or metabolic probe for LC‑MS/MS quantification of maraviroc and its tropane‑derived metabolites in preclinical PK/PD studies, capitalizing on its identical core scaffold while providing a distinct mass shift [2].

Quote Request

Request a Quote for exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.